molecular formula C17H25Cl2N5O B2652606 N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride CAS No. 1606077-83-1

N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride

Cat. No. B2652606
CAS RN: 1606077-83-1
M. Wt: 386.32
InChI Key: BEEOHUCMAQNWLS-UHFFFAOYSA-N
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Description

N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride, also known as ACY-241, is a novel small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. It has been found to have potential therapeutic applications in the treatment of various types of cancer, autoimmune diseases, and neurodegenerative disorders.

Scientific Research Applications

Synthesis Techniques

Research on compounds structurally related to N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride has focused on various synthesis techniques and applications. For instance, the synthesis of 2-Aryl[1,2,4]triazolo[5,1-b]benzoxazoles via oxidative cyclization demonstrates a method for creating related triazoles, showcasing the versatility of triazole compounds in synthesis processes (T. Sambaiah & K. Reddy, 1990). Additionally, the development of alkylating benzamides with melanoma cytotoxicity illustrates the therapeutic potential of benzamide derivatives, highlighting the importance of these compounds in medical research (Markus Wolf et al., 2004).

Chemical Properties and Applications

The exploration of the chemical properties and applications of related compounds includes the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides as a new class of cyclic dipeptidyl ureas, showcasing the potential for creating bioactive molecules with specific functions (M. Sañudo, S. Marcaccini, Sara Basurto, & T. Torroba, 2006). The investigation into the synthesis of the guanidine derivative: N-{(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide reveals the complexity and specificity of reactions that can be utilized for creating compounds with desired properties (Łukasz Balewski & A. Kornicka, 2021).

Potential Therapeutic Applications

The potential therapeutic applications of compounds similar to N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride are evident in the synthesis and crystal structure determination of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, which demonstrated antiproliferative activity. This underscores the role such compounds can play in developing new cancer treatments (M. Hranjec, G. Pavlović, & G. Karminski-Zamola, 2012).

properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O.2ClH/c18-10-16(13-5-2-1-3-6-13)21-17(23)14-7-4-8-15(9-14)22-12-19-11-20-22;;/h4,7-9,11-13,16H,1-3,5-6,10,18H2,(H,21,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEOHUCMAQNWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC(=O)C2=CC(=CC=C2)N3C=NC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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